N-(吡啶-3-基甲基)-2,1,3-苯并噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

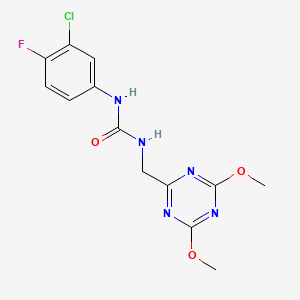

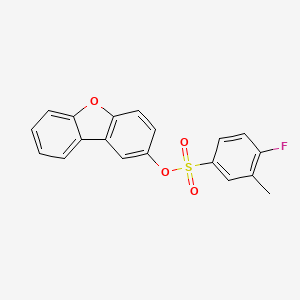

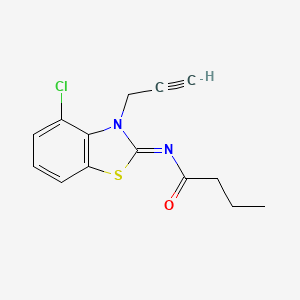

“N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in previous studies. For example, the central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .科学研究应用

VEGFR-2抑制: 与N-(吡啶-3-基甲基)-2,1,3-苯并噻二唑-5-甲酰胺密切相关的取代的3-((2-(吡啶-2-基氨基)噻唑-5-基甲基)氨基)苯甲酰胺已被确定为血管内皮生长因子受体-2 (VEGFR-2)激酶活性的有效和选择性抑制剂。这些化合物已在人肺癌和结肠癌异种移植模型中显示出疗效 (Borzilleri等人,2006年).

抗菌和抗真菌活性: 已合成并表征了一系列新型杂环化合物,包括N-(4-苯基噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物,针对各种革兰氏阳性菌和革兰氏阴性菌以及真菌的抗菌和抗真菌活性 (Patel和Patel,2015年).

细胞毒活性: 已探索[1,2,4]噻二唑并[2,3-a]吡啶苯甲酰胺衍生物及其铜(II)配合物(包括N-(吡啶-2-基氨基甲硫羰基)苯甲酰胺衍生物)的环状系统合成。这些化合物已显示出对几种人癌细胞系(包括乳腺癌和前列腺腺癌)具有显着的细胞毒性 (Adhami等人,2014年).

抗分枝杆菌活性: 乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯在结构上与N-(吡啶-3-基甲基)-2,1,3-苯并噻二唑-5-甲酰胺相关,已被设计并合成为新型结核分枝杆菌GyrB抑制剂。这些化合物已显示出对各种结核分枝杆菌菌株有希望的活性 (Jeankumar等人,2013年).

铬离子选择性电极: N-(2H-[1,2,4]噻二唑并[2,3-a]吡啶-2-亚烷基)苯甲酰胺已被用作一种新的铬离子选择性电极的传感材料。该应用证明了这些化合物在分析化学中的潜在用途 (Hajiaghababaei等人,2016年).

组蛋白脱乙酰基酶抑制: N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺,一种在结构上与N-(吡啶-3-基甲基)-2,1,3-苯并噻二唑-5-甲酰胺相似的化合物,已被发现作为一种口服活性组蛋白脱乙酰基酶抑制剂。它在体内显示出显着的抗肿瘤活性,并进入临床试验,显示出作为抗癌药物的希望 (Zhou等人,2008年).

作用机制

Target of Action

The primary targets of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are electron-rich molecules . This compound, which is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics or as fluorescent sensors . It has a rich electron-deficient unit, making it an ideal platform for sensing electron-rich molecules .

Mode of Action

This compound interacts with its targets through electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified . This interaction results in changes in the compound’s fluorescence quantum yield .

Biochemical Pathways

The compound affects the photocatalytic pathways .

Pharmacokinetics

Its high stability, porosity, and fluorescence performance suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The compound shows high sensitivity and selectivity for detection of primary aromatic amines (PAAs) by fluorescence quenching . It exhibits unprecedented low detection limits toward phenylamine (PA) and p-phenylenediamine (PDA), surpassing all the reported fluorescent sensors .

Action Environment

The action of this compound can be influenced by environmental factors such as light. It has been researched for use as potential visible-light organophotocatalysts . The rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussion within the chemical community about methods to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .

安全和危害

未来方向

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(15-8-9-2-1-5-14-7-9)10-3-4-11-12(6-10)17-19-16-11/h1-7H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEBNQPATRGNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

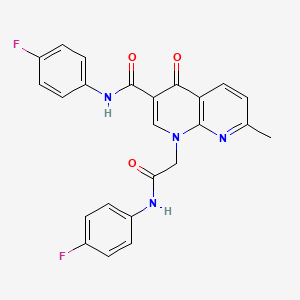

![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)